cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+)
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Description
Cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+) is a useful research compound. Its molecular formula is C16H19FeNO and its molecular weight is 297.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound can be broken down into its key components:
- Cyclopenta-1,3-diene : A cyclic diene that is known for its reactivity in organic synthesis.
- (4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole : This part of the molecule introduces an oxazole ring which is associated with various biological activities.
- Iron(2+) : The presence of iron suggests potential catalytic properties and interactions with biological systems.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A comprehensive review highlighted that oxazole compounds can act against a range of pathogens including bacteria and fungi. For instance:
Compound | Activity | Reference |
---|---|---|
3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one | Potent antibacterial |
The presence of the oxazole ring in our compound may confer similar antimicrobial properties.
Anticancer Potential
Studies have also explored the anticancer potential of oxazole derivatives. For example, certain oxazole-containing compounds have shown promise in inhibiting cancer cell proliferation. The mechanism often involves interference with cellular pathways related to growth and apoptosis.
Case Studies
- Antifungal Activity : A study on 1,3,4-oxadiazole derivatives demonstrated effective antifungal activity against various strains of fungi. This suggests that similar compounds with oxazole rings could possess comparable efficacy.
- Metal Complexes : Iron complexes of organic compounds have been studied for their enhanced biological activities. The coordination of iron with organic ligands can improve stability and bioavailability, potentially increasing the effectiveness of the cyclopenta-diene oxazole complex.
The proposed mechanisms for the biological activities of oxazole derivatives include:
- Inhibition of Enzyme Activity : Many oxazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens.
- Intercalation into DNA : Some studies suggest that certain derivatives can intercalate into DNA, affecting replication and transcription processes.
Properties
CAS No. |
162157-03-1 |
---|---|
Molecular Formula |
C16H19FeNO |
Molecular Weight |
297.17 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;(4S)-2-cyclopenta-2,4-dien-1-ylidene-4-propan-2-yl-1,3-oxazolidin-3-ide;iron(2+) |
InChI |
InChI=1S/C11H14NO.C5H5.Fe/c1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8,10H,7H2,1-2H3;1-5H;/q2*-1;+2/t10-;;/m1../s1 |
InChI Key |
MOTUFOCNRSDOMK-YQFADDPSSA-N |
SMILES |
CC(C)C1COC(=N1)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
Isomeric SMILES |
CC(C)[C@H]1COC(=C2C=CC=C2)[N-]1.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CC(C)C1COC(=C2C=CC=C2)[N-]1.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
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